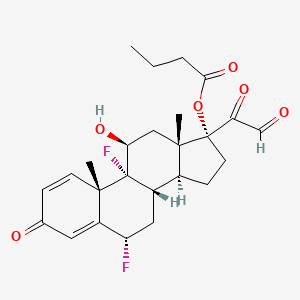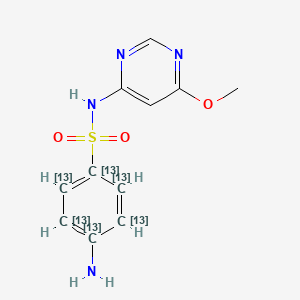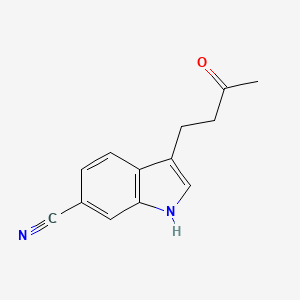
4-Isobutyl-2-pyrrolidinone-13C3 (pregabalin lactam impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylpropyl)-2-pyrrolidinone-13C3 is a labeled compound used in various scientific research applications. The compound is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom of the pyrrolidinone ring. The “13C3” label indicates that three carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidinone ring.
Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group is introduced through a substitution reaction, where a suitable leaving group on the pyrrolidinone ring is replaced by the 2-methylpropyl group.
Isotopic Labeling: The carbon-13 labeling is achieved by using carbon-13 labeled reagents during the synthesis.
Industrial Production Methods
Industrial production of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3 involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the isotopic purity and chemical integrity of the compound. The process is optimized for high yield and cost-effectiveness.
化学反応の分析
Types of Reactions
4-(2-Methylpropyl)-2-pyrrolidinone-13C3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidinone ring to pyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
科学的研究の応用
4-(2-Methylpropyl)-2-pyrrolidinone-13C3 is used in a wide range of scientific research applications:
Chemistry: It is used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3 depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The carbon-13 label allows for precise tracking of the compound’s fate in these systems.
類似化合物との比較
Similar Compounds
4-(2-Methylpropyl)-2-pyrrolidinone: The non-labeled version of the compound.
2-Pyrrolidinone: The parent compound without the 2-methylpropyl group.
N-Methyl-2-pyrrolidinone (NMP): A similar compound with a methyl group instead of a 2-methylpropyl group.
Uniqueness
4-(2-Methylpropyl)-2-pyrrolidinone-13C3 is unique due to its isotopic labeling, which makes it particularly valuable for research applications requiring precise tracking of carbon atoms. This feature distinguishes it from other similar compounds that lack isotopic labels.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
144.19 g/mol |
IUPAC名 |
4-(2-methylpropyl)(2,3,5-13C3)azolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)/i4+1,5+1,8+1 |
InChIキー |
GUGXRXLTTHFKHC-LGMPQVEQSA-N |
異性体SMILES |
CC(C)CC1[13CH2][13C](=O)N[13CH2]1 |
正規SMILES |
CC(C)CC1CC(=O)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


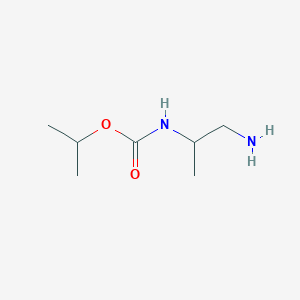
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)

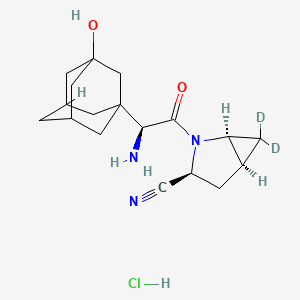
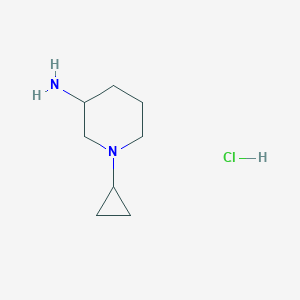
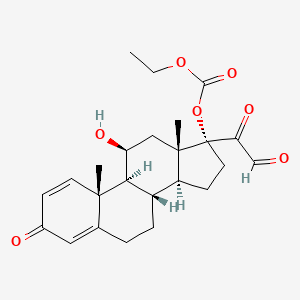
oxolan-2-one](/img/structure/B13850165.png)
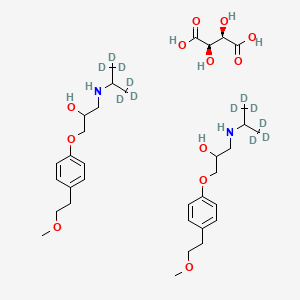


![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
